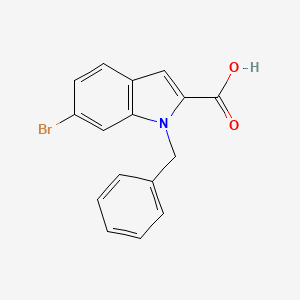

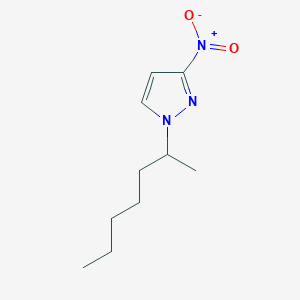

![molecular formula C12H7F6N3O2 B6344429 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole CAS No. 1240567-97-8](/img/structure/B6344429.png)

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

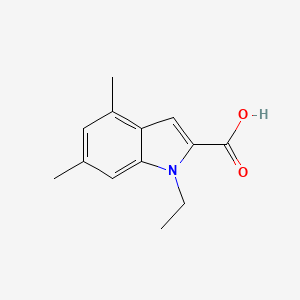

This compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the nitro group (NO2) and the trifluoromethyl (CF3) groups on the phenyl ring can influence the electronic properties of the molecule.

Synthesis Analysis

The synthesis of such compounds involves the use of heterocyclic building blocks . A practical synthetic method for functionalized 1-methyl-3/5-trifluoromethyl pyrazole derivatives has been reported . The synthesis involves alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also involves lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods . The presence of the nitro group and the trifluoromethyl groups on the phenyl ring can influence the electronic properties of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the nitro and trifluoromethyl groups . These groups can participate in various chemical reactions, such as disrupting protein function or generating reactive oxygen species.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the nitro and trifluoromethyl groups . These groups can influence the electronic properties of the molecule, which can affect its reactivity and stability .Applications De Recherche Scientifique

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole has been studied for its potential applications in the fields of pharmacology, biochemistry, and organic chemistry. In particular, this compound has been studied for its ability to act as an inhibitor of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation and immune response. Additionally, this compound has been studied for its potential use as an anti-cancer agent, as well as for its potential applications in the synthesis of other organic compounds.

Mécanisme D'action

Target of Action

A related compound, 3,5-bis(trifluoromethyl)benzyl, has been used in the construction of covalent organic frameworks (cofs) to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .

Mode of Action

The compound’s mode of action is related to its high electronegativity and large steric hindrance. These properties allow it to successfully suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .

Biochemical Pathways

The compound’s ability to suppress the diffusion of polysulfides suggests that it may influence electron transport pathways in the context of battery chemistry .

Result of Action

The compound’s action results in improved capacity and cyclic stability of lithium-sulfur batteries. Specifically, cells with the compound modified separator exhibited a high initial capacity and maintained a significant portion of this capacity after 500 cycles .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole in laboratory experiments include its relatively simple synthesis method, its potential applications in pharmacology, biochemistry, and organic chemistry, and its potential anti-inflammatory and anti-cancer properties. However, there are some limitations to using this compound in laboratory experiments. For instance, the mechanism of action of this compound is not yet fully understood, and its biochemical and physiological effects are not yet fully understood. Additionally, this compound is not yet widely available and may be difficult to obtain.

Orientations Futures

There are a number of potential future directions for further research on 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole. These include further studies on the biochemical and physiological effects of this compound, as well as studies on its mechanism of action. Additionally, further research could be conducted on the potential applications of this compound in pharmacology, biochemistry, and organic chemistry. Furthermore, research could be conducted on the potential for this compound to be used as an inhibitor of certain enzymes involved in the regulation of inflammation and immune response. Finally, further research could be conducted on the potential for this compound to be used as an anti-cancer agent.

Méthodes De Synthèse

The synthesis of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole is achieved by a three-step reaction. First, 3,5-difluorotoluene is brominated with N-bromosuccinimide and the resulting product is treated with hydroxylamine hydrochloride to form an intermediate. This intermediate is then reacted with nitromethane to form the desired product. This reaction is relatively simple and can be carried out in a laboratory setting.

Propriétés

IUPAC Name |

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F6N3O2/c13-11(14,15)8-3-7(4-9(5-8)12(16,17)18)6-20-2-1-10(19-20)21(22)23/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITMIIVXZGWXOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

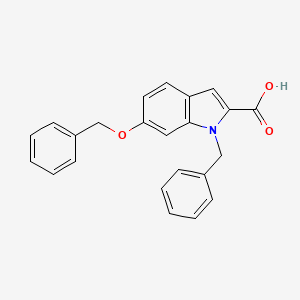

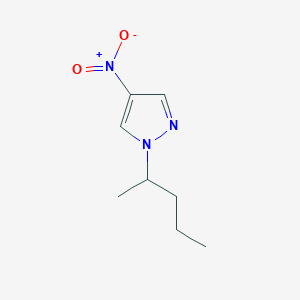

![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)

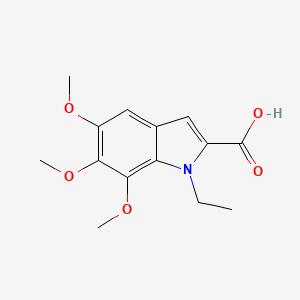

![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)

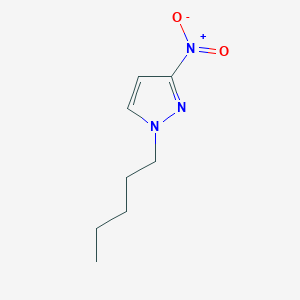

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344448.png)